molecular formula C15H13NO B6375628 3-Cyano-5-(4-ethylphenyl)phenol CAS No. 1261891-13-7

3-Cyano-5-(4-ethylphenyl)phenol

Cat. No.: B6375628
CAS No.: 1261891-13-7
M. Wt: 223.27 g/mol
InChI Key: LFZOUNKSGKFDOM-UHFFFAOYSA-N
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Description

3-Cyano-5-(4-ethylphenyl)phenol is a phenolic compound featuring a cyano group (-CN) at position 3 and a 4-ethylphenyl substituent at position 5 of the benzene ring. The cyano group is strongly electron-withdrawing, which increases the acidity of the phenolic hydroxyl group, while the 4-ethylphenyl substituent introduces moderate electron-donating effects via the ethyl group. Such a combination may balance solubility and reactivity, making it relevant for pharmaceutical or materials science applications .

Properties

IUPAC Name

3-(4-ethylphenyl)-5-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-11-3-5-13(6-4-11)14-7-12(10-16)8-15(17)9-14/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZOUNKSGKFDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684656
Record name 4'-Ethyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-13-7
Record name 4'-Ethyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(4-ethylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(4-ethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form amines or other reduced products.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or other reduced derivatives of the cyano group.

    Substitution: Various substituted phenolic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyano-5-(4-ethylphenyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-ethylphenyl)phenol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Cyano-5-(4-ethylphenyl)phenol with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison of Phenolic Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound Cyano, 4-ethylphenyl C₁₄H₁₁NO 209.24* Not provided Hypothetical: Balanced electronic effects; potential drug intermediates
3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol Cyano, sulfamoylphenyl C₁₄H₁₃N₂O₃S* 313.33* 1261901-93-2 Enhanced water solubility due to sulfamoyl; enzyme inhibition applications
3-Chloro-5-(4-hydroxymethylphenyl)phenol Chloro, hydroxymethylphenyl C₁₃H₁₁ClO₂ 234.68 1261904-62-4 Increased lipophilicity (logP ~3.2*); derivatization potential
3-Cyano-5-(2,6-difluorophenyl)phenol Cyano, difluorophenyl C₁₃H₇F₂NO 231.20 1261919-07-6 High acidity (pKa ~7.1*); PET ligand candidate
3-Cyano-5-(4-cyanophenyl)phenol Cyano, cyanophenyl C₁₄H₈N₂O 220.23 1261949-21-6 Polar structure; medicinal chemistry applications

*Hypothetical or calculated values based on molecular formulas.

Substituent Effects on Acidity and Reactivity

  • Electron-Withdrawing Groups (EWGs): The cyano group in all listed compounds lowers the pKa of the phenolic hydroxyl group, increasing acidity. For example, 3-Cyano-5-(2,6-difluorophenyl)phenol (pKa ~7.1) is significantly more acidic than non-cyano analogs like p-nitrophenol (pKa ~7.2) . Sulfamoyl and fluorine substituents ( and ) further enhance acidity due to their strong EWG nature, making these derivatives suitable for applications requiring stable anionic forms, such as enzyme inhibitors or imaging agents .
  • This balance may improve membrane permeability in drug design .

Solubility and Lipophilicity

  • Sulfamoyl-containing derivatives (e.g., ) exhibit higher water solubility due to hydrogen-bonding capacity, whereas chloro-substituted analogs () are more lipophilic (logP ~3.2), favoring blood-brain barrier penetration .
  • Fluorinated compounds () combine moderate solubility with metabolic stability, a critical feature for positron emission tomography (PET) ligands, as seen in related iodonium salt syntheses () .

Research Findings and Contradictions

  • Synthesis Challenges : The purification of iodonium salts () via ion-exchange resins highlights the importance of substituent stability during synthesis, particularly for electron-deficient aromatics .
  • Contradictions in Acidity Trends: While EWGs universally lower pKa, the position of substitution (e.g., para vs.

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